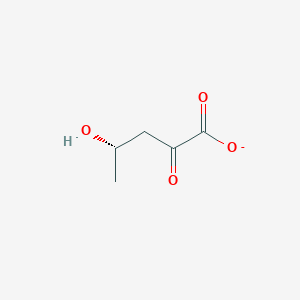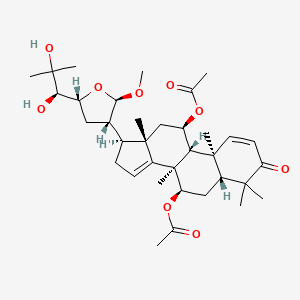
Opromazine hydrochloride
Übersicht
Beschreibung
Promazinhydrochlorid, auch bekannt als Promazinhydrochlorid, ist ein Phenothiazinderivat, das hauptsächlich als Antipsychotikum und Antiemetikum eingesetzt wird. Es ist strukturell ähnlich wie Chlorpromazin, weist jedoch eine geringere antipsychotische Aktivität auf. Promazinhydrochlorid wird zur kurzfristigen Behandlung von Verhaltensstörungen und als Beruhigungsmittel in der Veterinärmedizin verwendet .
Vorbereitungsmethoden
Die Synthese von Promazinhydrochlorid umfasst mehrere Schritte:
Reaktion von Diethylamin und Epoxypropan: Dieser Schritt erzeugt 1-Diethylamino-2-propanol.
Reaktion mit Chlorsulfoxid und Toluol: Dieser Schritt ergibt 1-Diethylamino-2-chlorpropan.
Reaktion mit Phenothiazin: Dieser Schritt bildet das rohe Promazin-Freibasis.
Reinigung und Salifizierung: Das rohe Promazin wird gereinigt und anschließend mit Salzsäure umgesetzt, um Promazinhydrochlorid zu bilden
Analyse Chemischer Reaktionen
Promazinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Aminogruppe.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromamin-B für die Oxidation und verschiedene Säuren für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab, umfassen aber oft oxidierte oder substituierte Derivate der ursprünglichen Verbindung .
Wissenschaftliche Forschungsanwendungen
Promazinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird verwendet, um seine Auswirkungen auf Dopaminrezeptoren und andere Neurotransmittersysteme zu untersuchen.
Industrie: Es wird in der Veterinärmedizin als Beruhigungsmittel für Tiere verwendet.
Wirkmechanismus
Promazinhydrochlorid entfaltet seine Wirkung, indem es verschiedene Rezeptoren im Gehirn blockiert, darunter Dopaminrezeptoren (Typen 1, 2 und 4), Serotoninrezeptoren (Typen 2A und 2C), Muskarinrezeptoren (Typen 1 bis 5), Alpha(1)-Rezeptoren und Histamin-H1-Rezeptoren. Durch die Blockierung dieser Rezeptoren verhindert es eine Überstimulation und hilft, psychotische Symptome zu kontrollieren .
Wirkmechanismus
Opromazine Hydrochloride exerts its effects by blocking various receptors in the brain, including dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. By blocking these receptors, it prevents over-stimulation and helps control psychotic symptoms .
Vergleich Mit ähnlichen Verbindungen
Promazinhydrochlorid ähnelt anderen Phenothiazinderivaten wie Chlorpromazin und Propiomazin. Es hat eine geringere antipsychotische Aktivität im Vergleich zu Chlorpromazin und wird hauptsächlich wegen seiner beruhigenden und antiemetischen Eigenschaften eingesetzt . Andere ähnliche Verbindungen umfassen:
Chlorpromazin: Starkere antipsychotische Wirkung.
Propiomazin: Wird hauptsächlich wegen seiner sedativen Wirkung eingesetzt.
Promazinhydrochlorid ist einzigartig in seiner Kombination aus beruhigenden und antiemetischen Eigenschaften, was es für bestimmte medizinische und veterinärmedizinische Anwendungen geeignet macht .
Eigenschaften
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMLCOTJLYYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636606 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-07-4 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC17470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)



![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)

